Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate
Overview
Description
Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate is a complex organic compound known for its unique structure and versatile applications. It belongs to the class of macrocyclic compounds, specifically tetraazacyclododecanes, which are characterized by a 12-membered ring containing four nitrogen atoms. This compound is often used in coordination chemistry due to its ability to form stable complexes with metal ions.
Mechanism of Action
Target of Action
Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate, also known as 1,4,7-Tri-Boc-1,4,7,10-tetraazacyclododecane, is primarily used to prepare Gadolinium ion functionalized with DOTA-LAE (lactobionic acid-ethylenediamine) . Gadolinium ions are known for their role as contrast agents in magnetic resonance imaging (MRI) .
Mode of Action
The compound interacts with its target, the Gadolinium ion, to form a complex that enhances the contrast in MRI scans . This interaction results in changes in the magnetic properties of the Gadolinium ion, making it more detectable in MRI scans .
Biochemical Pathways
It is known that the compound plays a crucial role in the preparation of contrast agents for mri scans . The downstream effects of these agents include enhanced visibility of certain tissues or blood vessels in the body during MRI scans .
Result of Action
The primary result of the action of this compound is the enhancement of MRI scans . By interacting with Gadolinium ions, it helps to increase the contrast in these scans, making it easier for healthcare professionals to visualize certain structures within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate typically involves the cyclization of linear precursors under controlled conditions. One common method involves the reaction of tert-butyl bromoacetate with 1,4,7,10-tetraazacyclododecane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other functional groups.
Complexation Reactions: It readily forms complexes with metal ions, which is a key feature in its applications in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like acetonitrile or methanol.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include derivatives with various functional groups replacing the tert-butyl groups.
Metal Complexes: The major products are metal-ligand complexes, which have significant applications in various fields.
Scientific Research Applications
Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The metal complexes of this compound are used in biological studies, particularly in imaging and diagnostic applications.
Medicine: One of the notable applications is in magnetic resonance imaging (MRI) as a contrast agent.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Similar in structure but with four acetic acid groups instead of tert-butyl groups.
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate: Another similar compound with three acetic acid groups.
Uniqueness
Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate is unique due to its tert-butyl groups, which provide steric hindrance and enhance the stability of its metal complexes. This makes it particularly useful in applications where stability and resistance to hydrolysis are crucial .
Properties
IUPAC Name |
tritert-butyl 1,4,7,10-tetrazacyclododecane-1,4,7-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44N4O6/c1-21(2,3)31-18(28)25-12-10-24-11-13-26(19(29)32-22(4,5)6)15-17-27(16-14-25)20(30)33-23(7,8)9/h24H,10-17H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXASHTYJQJMCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCN(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447053 | |
Record name | Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175854-39-4 | |
Record name | Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N, N', N''-Tri-Boc-cyclen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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